L-Alanine,N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]-
Overview
Description
L-Alanine,N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]- is a compound that belongs to the quinoline family. It is known for its antibacterial properties and is particularly effective against Enterobacteriaceae . This compound is a derivative of oxolinic acid, which is a quinolone antibiotic.
Preparation Methods
The synthesis of L-Alanine,N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]- involves several steps. One common method includes the reaction of oxolinic acid with L-alanine under specific conditions. The reaction typically requires a solvent such as 0.5 M NaOH and may involve heating to ensure complete dissolution and reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly at the quinoline ring, can introduce various functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Alanine,N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: Its antibacterial properties make it useful in studying bacterial resistance and developing new antibiotics.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication . By binding to the DNA gyrase-DNA complex, it prevents the supercoiling of DNA, thereby inhibiting bacterial growth and replication. This mechanism is similar to that of other quinolone antibiotics.
Comparison with Similar Compounds
L-Alanine,N-[(5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinolin-7-yl)carbonyl]- is unique due to its specific quinoline structure and the presence of the L-alanine moiety. Similar compounds include:
Oxolinic acid: A quinolone antibiotic with a similar structure but without the L-alanine moiety.
Nalidixic acid: Another quinolone antibiotic with a different quinoline structure.
Ciprofloxacin: A widely used quinolone antibiotic with a more complex structure and broader antibacterial activity.
These compounds share similar mechanisms of action but differ in their chemical structures and specific antibacterial spectra.
Properties
IUPAC Name |
2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-3-18-6-10(15(20)17-8(2)16(21)22)14(19)9-4-12-13(5-11(9)18)24-7-23-12/h4-6,8H,3,7H2,1-2H3,(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLZAVLZSWYWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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